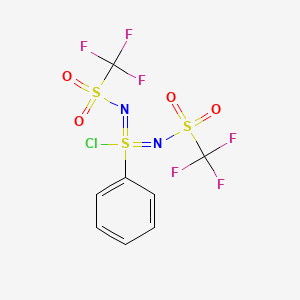![molecular formula C21H20 B12554877 2,3-Dibenzylidenebicyclo[2.2.1]heptane CAS No. 192931-13-8](/img/structure/B12554877.png)
2,3-Dibenzylidenebicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibenzylidenebicyclo[221]heptane is an organic compound with the molecular formula C21H20 It is a derivative of bicyclo[221]heptane, featuring two benzylidene groups attached to the 2 and 3 positions of the bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibenzylidenebicyclo[2.2.1]heptane typically involves the reaction of bicyclo[2.2.1]heptane derivatives with benzaldehyde under basic conditions. A common method includes the use of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the aldol condensation reaction, leading to the formation of the dibenzylidene derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibenzylidenebicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the benzylidene groups to benzyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of benzyl-substituted bicyclo[2.2.1]heptane
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
2,3-Dibenzylidenebicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2,3-Dibenzylidenebicyclo[2.2.1]heptane involves its interaction with various molecular targets and pathways. The compound’s structural features allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, its benzylidene groups can participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
2,3-Dimethylenebicyclo[2.2.1]heptane: Similar bicyclic structure but with methylene groups instead of benzylidene groups.
2,7-Diazabicyclo[2.2.1]heptane: Contains nitrogen atoms in the bicyclic structure, offering different chemical reactivity and applications.
Bicyclo[2.2.1]heptane Derivatives: Various derivatives with different substituents at the 2 and 3 positions.
Uniqueness: 2,3-Dibenzylidenebicyclo[221]heptane is unique due to its benzylidene groups, which provide distinct chemical reactivity and potential biological activities compared to other bicyclo[221]heptane derivatives
Properties
CAS No. |
192931-13-8 |
|---|---|
Molecular Formula |
C21H20 |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2,3-dibenzylidenebicyclo[2.2.1]heptane |
InChI |
InChI=1S/C21H20/c1-3-7-16(8-4-1)13-20-18-11-12-19(15-18)21(20)14-17-9-5-2-6-10-17/h1-10,13-14,18-19H,11-12,15H2 |
InChI Key |
FQYFPMOPMWYWQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C(=CC3=CC=CC=C3)C2=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



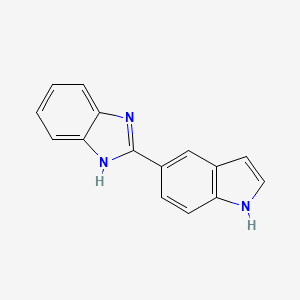

![Naphth[2,1-d]oxazole, 5-methoxy-4-(3-methyl-2-butenyl)-](/img/structure/B12554827.png)
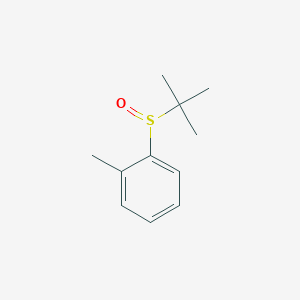
![4,4'-[(2-Hydroxy-3-methoxyphenyl)methylene]bis(2,5-dimethylphenol)](/img/structure/B12554839.png)
![1-Butyl-3-[(dimethylcarbamoyl)oxy]pyridin-1-ium bromide](/img/structure/B12554846.png)
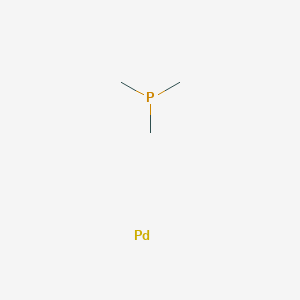


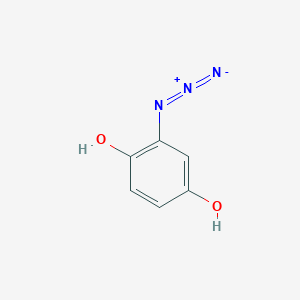
![4-[4-(2-Bromoethoxy)phenyl]-1lambda~6~,4-thiazinane-1,1-dione](/img/structure/B12554898.png)
![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-5-methyl-, (5S)-](/img/structure/B12554899.png)
